Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 193979-47-4
VCID: VC20945994
InChI: InChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3
SMILES: CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

CAS No.: 193979-47-4

Cat. No.: VC20945994

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate - 193979-47-4

Specification

CAS No. 193979-47-4
Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Standard InChI InChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3
Standard InChI Key RKFYYMREZGSLPU-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator